ethyl 4-hydroxy-1H-indazole-6-carboxylate

Lipophilicity Drug Design Partition Coefficient

Researchers optimizing kinase or GPCR lead series often encounter a lipophilicity deficit when methyl ester intermediates fail to achieve adequate membrane permeability. Ethyl 4-hydroxy-1H-indazole-6-carboxylate (CAS 1245215-67-1) resolves this with an XLogP3-AA of 1.4-a ~0.3 logP unit advantage over the methyl ester analog (XLogP3=1.1)-delivering measurably improved partitioning in biphasic systems and biological membranes. • The 4-hydroxy group enables late-stage O-alkylation, acylation, or Mitsunobu functionalization not accessible to 4-unsubstituted indazole-6-carboxylates, expanding SAR exploration without disturbing the 6-ester. • The ethyl ester undergoes nucleophilic hydrolysis ~2-3-fold slower than methyl esters, surviving multi-step sequences under mildly basic conditions until the penultimate deprotection step. Supplied at ≥98% purity with full analytical documentation (HPLC, NMR, MS) to ensure batch-to-batch reproducibility for demanding medicinal chemistry campaigns.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B12077111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-hydroxy-1H-indazole-6-carboxylate
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=NN2)C(=C1)O
InChIInChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-8-7(5-11-12-8)9(13)4-6/h3-5,13H,2H2,1H3,(H,11,12)
InChIKeyAQNAIZZBQZIMQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydroxy-1H-Indazole-6-Carboxylate – A Key Indazole Building Block for Medicinal Chemistry and Agrochemical Synthesis


Ethyl 4-hydroxy-1H-indazole-6-carboxylate (CAS 1245215-67-1) is a heterocyclic indazole derivative featuring a hydroxyl group at the 4-position and an ethyl ester moiety at the 6-position of the indazole core [1]. With a molecular weight of 206.20 g/mol and a computed XLogP3-AA of 1.4, it exhibits physicochemical properties that distinguish it from closely related methyl ester and carboxylic acid analogs [1]. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors, azole hybrids, and other bioactive molecules, particularly where controlled lipophilicity and selective ester reactivity are required [2].

Why Substituting Ethyl 4-Hydroxy-1H-Indazole-6-Carboxylate with Its Methyl Ester or Carboxylic Acid Counterparts Compromises Synthetic Utility and Pharmacochemical Profiles


Ethyl 4-hydroxy-1H-indazole-6-carboxylate cannot be casually replaced by its methyl ester or carboxylic acid analogs because the ester chain length directly modulates lipophilicity, solubility, and the rate of hydrolytic or transesterification reactions [1]. The ethyl ester provides a logP increment of approximately 0.3 units over the methyl ester, translating into measurably different partitioning behavior in biphasic reaction systems and biological membranes [2]. Furthermore, the 4-hydroxy group enables late-stage functionalization via O-alkylation or Mitsunobu reactions that are not accessible to 4-unsubstituted indazole-6-carboxylates, making this compound a distinct synthetic node [3].

Quantitative Differentiation of Ethyl 4-Hydroxy-1H-Indazole-6-Carboxylate Versus Closest Analogs: A Procurement Decision Guide


Lipophilicity Difference: Ethyl Ester Delivers Higher LogP Than Methyl Ester

The target compound exhibits a computed XLogP3-AA of 1.4, compared to 1.1 for the methyl ester analog (methyl 4-hydroxy-1H-indazole-6-carboxylate, CAS 1408074-52-1) [1]. This ΔlogP of +0.3 indicates that the ethyl ester is more lipophilic, which can enhance membrane permeability and alter extraction efficiency in organic-aqueous workups [1].

Lipophilicity Drug Design Partition Coefficient

Molecular Weight and Rotatable Bond Count: Ethyl Ester Offers Greater Conformational Flexibility

The molecular weight of ethyl 4-hydroxy-1H-indazole-6-carboxylate is 206.20 g/mol with 3 rotatable bonds, while the methyl ester has a molecular weight of 192.17 g/mol with 2 rotatable bonds [1]. The additional methylene unit in the ethyl ester increases both molecular weight and the number of rotatable bonds, which can influence crystal packing and solubility [1].

Molecular Weight Conformational Flexibility Structure-Property Relationships

Ester Hydrolysis Reactivity: Ethyl Ester Is Less Susceptible to Nucleophilic Attack Than Methyl Ester

In general, ethyl esters undergo alkaline hydrolysis approximately 2–3 times more slowly than methyl esters due to the greater steric hindrance and slightly weaker electrophilicity of the ethyl ester carbonyl [1]. This class-level inference suggests that ethyl 4-hydroxy-1H-indazole-6-carboxylate may offer improved stability under basic reaction conditions compared to its methyl ester counterpart [1].

Ester Reactivity Hydrolysis Rate Nucleophilic Substitution

4-Hydroxy Group Enables Hydrogen-Bond-Directed Derivatization Unavailable to 4-Unsubstituted Analogs

The target compound possesses 2 hydrogen bond donors (indazole NH and 4-OH), while ethyl 1H-indazole-6-carboxylate (CAS 713-09-7, lacking the 4-OH) has only 1 hydrogen bond donor [1]. The additional hydroxyl group provides a handle for selective O-alkylation, acylation, or Mitsunobu reactions, enabling diversification that is not possible with the 4-unsubstituted analog [2].

Hydrogen Bond Donor Late-Stage Functionalization Indazole Scaffold

Optimal Application Scenarios for Ethyl 4-Hydroxy-1H-Indazole-6-Carboxylate Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Moderately Lipophilic Indazole Scaffolds

The XLogP3-AA of 1.4 for the ethyl ester positions this compound in a favorable lipophilicity window for CNS and intracellular targets, where the methyl ester (XLogP3-AA=1.1) may be insufficiently lipophilic to achieve adequate membrane permeability [1]. Researchers optimizing lead series for kinase or GPCR targets can select the ethyl ester to gain a measurable logD advantage without resorting to larger, potentially non-drug-like alkyl groups.

Multi-Step Convergent Synthesis Where Orthogonal Ester Protection Is Required

The ethyl ester's intrinsic lower susceptibility to nucleophilic hydrolysis compared to methyl esters (class-level inference, approximately 2–3-fold slower) makes it the preferred intermediate when a carboxylic acid protecting group must survive several synthetic steps under mildly basic conditions [1]. This is particularly relevant in the synthesis of indazole-azole hybrid kinase inhibitors, where the ester is retained until the penultimate step.

Late-Stage Diversification via 4-Hydroxy-Directed Functionalization

The presence of the 4-hydroxy group provides a distinct reactive handle for O-alkylation, acylation, or Mitsunobu chemistry, enabling late-stage SAR exploration that is impossible with 4-unsubstituted indazole carboxylates [1]. This compound should be prioritized when a synthetic route requires introducing substituents at the 4-position without disturbing the 6-ester moiety.

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